2-Methyl-2-propenyl 3-pyrrolidinylmethyl ether hydrochloride

Catalog No.
S892546
CAS No.
1219981-12-0
M.F
C9H18ClNO
M. Wt
191.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Methyl-2-propenyl 3-pyrrolidinylmethyl ether hyd...

CAS Number

1219981-12-0

Product Name

2-Methyl-2-propenyl 3-pyrrolidinylmethyl ether hydrochloride

IUPAC Name

3-(2-methylprop-2-enoxymethyl)pyrrolidine;hydrochloride

Molecular Formula

C9H18ClNO

Molecular Weight

191.7 g/mol

InChI

InChI=1S/C9H17NO.ClH/c1-8(2)6-11-7-9-3-4-10-5-9;/h9-10H,1,3-7H2,2H3;1H

InChI Key

YVOQXNAFJKYWKC-UHFFFAOYSA-N

SMILES

CC(=C)COCC1CCNC1.Cl

Canonical SMILES

CC(=C)COCC1CCNC1.Cl

2-Methyl-2-propenyl 3-pyrrolidinylmethyl ether hydrochloride is a chemical compound characterized by its molecular formula C9H18ClNOC_9H_{18}ClNO and a molecular weight of approximately 191.7 g/mol. This compound features a propenyl group attached to a pyrrolidinylmethyl ether structure, which contributes to its unique chemical properties. The hydrochloride form enhances its solubility in water, making it suitable for various applications in organic chemistry and biological research .

, including:

  • Oxidation: The compound can be oxidized to form aldehydes or ketones using strong oxidizing agents such as potassium permanganate or chromium trioxide.
  • Reduction: It can undergo reduction with agents like lithium aluminum hydride to yield corresponding alcohols.
  • Substitution: Nucleophilic substitution reactions can occur at the propenyl group, leading to various substituted derivatives.

Common Reagents and Conditions

  • Oxidation: Potassium permanganate, chromium trioxide.
  • Reduction: Lithium aluminum hydride, sodium borohydride.
  • Substitution: Nucleophiles such as halides or amines under basic or acidic conditions.

Major Products Formed

  • Oxidation: Aldehydes or ketones.
  • Reduction: Alcohols.
  • Substitution: Substituted derivatives with various functional groups.

The biological activity of 2-Methyl-2-propenyl 3-pyrrolidinylmethyl ether hydrochloride is an area of active research. Preliminary studies suggest that this compound may interact with specific biomolecules, potentially acting as an inhibitor or activator of certain enzymes or receptors. These interactions could lead to various biological effects, although detailed mechanisms and specific targets remain to be fully elucidated.

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2-propenyl 3-pyrrolidinylmethyl ether hydrochloride typically involves the reaction of 2-methyl-2-propenyl alcohol with 3-pyrrolidinylmethyl chloride in the presence of a base, such as sodium hydroxide. This reaction is conducted under reflux conditions to ensure complete conversion of the reactants into the desired product. Purification methods such as recrystallization or column chromatography are employed to obtain the pure compound.

Industrial Production Methods

In industrial settings, continuous flow reactors may be used to optimize reaction conditions and enhance yield. Automated systems for monitoring and controlling reaction parameters ensure consistent quality and purity of the final product.

2-Methyl-2-propenyl 3-pyrrolidinylmethyl ether hydrochloride has diverse applications across various fields:

  • Chemistry: Serves as a building block in the synthesis of more complex molecules and as a reagent in organic reactions.
  • Biology: Investigated for potential biological activities and interactions with biomolecules.
  • Medicine: Explored for therapeutic properties and as a precursor in drug development.
  • Industry: Utilized in producing specialty chemicals and materials .

Studies on the interactions of 2-Methyl-2-propenyl 3-pyrrolidinylmethyl ether hydrochloride with different biomolecules are ongoing. These investigations aim to clarify its role in biochemical pathways and its potential therapeutic applications. Specific focus areas include enzyme inhibition, receptor activation, and effects on signaling pathways.

When comparing 2-Methyl-2-propenyl 3-pyrrolidinylmethyl ether hydrochloride with similar compounds, several noteworthy distinctions arise:

Compound NameKey Differences
2-Methyl-2-propenyl 3-pyrrolidinylmethyl etherLacks the hydrochloride group; may affect solubility and reactivity
3-Pyrrolidinylmethyl ether hydrochlorideLacks the propenyl group; influences chemical properties and applications
2-Methyl-2-propenyl ether hydrochlorideLacks the pyrrolidine ring; alters biological activity and interactions

The uniqueness of 2-Methyl-2-propenyl 3-pyrrolidinylmethyl ether hydrochloride lies in its combination of a pyrrolidine ring and a propenyl group, which imparts distinct chemical reactivity and biological properties not found in these similar compounds.

Dates

Modify: 2023-08-16

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